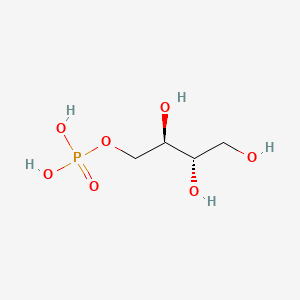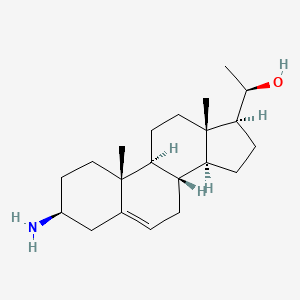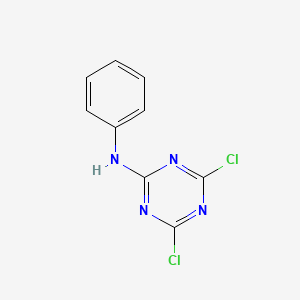
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine
Descripción general
Descripción
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C9H6Cl2N4 . It belongs to the class of triazines, which are heterocyclic compounds with three nitrogen atoms in a six-membered aromatic ring .
Molecular Structure Analysis
The molecular structure of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine is characterized by a triazine core, which is a six-membered aromatic ring with three nitrogen atoms . The exact structural details specific to this compound are not available in the retrieved sources.Chemical Reactions Analysis
While specific chemical reactions involving 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine are not detailed in the retrieved sources, similar triazine compounds have been synthesized through nucleophilic substitution reactions .Aplicaciones Científicas De Investigación
Herbicides and Pesticides
1,3,5-Triazines find use as herbicides and pesticides. The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine has been applied for ester synthesis and as an enantiodifferentiating coupling reagent . These compounds play a crucial role in agriculture by controlling unwanted plant growth and protecting crops from pests.
Antitumor Properties
Several 1,3,5-triazines exhibit antitumor activity. Notably:
- Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine are used clinically to treat lung, breast, and ovarian cancer .
- Hydroxymethylpentamethylmelamine (HMPMM) is an active metabolite of HMM .
- 1,3,5-Triazines of general structure have shown aromatase inhibitory activity .
- Antitumor activity has been observed in human cancer and murine leukemia cell lines for similar 1,3,5-triazine structures .
Biological and Medicinal Applications
- Siderophore Production : 1,3,5-triazine compounds can serve as siderophores, which are microbial iron chelators with potential drug applications .
- Corticotrophin-Releasing Factor 1 (CRF1) Receptor Antagonists : General structure 7 exhibits potent CRF1 receptor antagonist activity .
- Leukotriene C4 (LTC4) Antagonists : Compounds of type 8 show activity against LTC4, providing protection against gastric lesions .
- Trypanosoma brucei Inhibition : The substrate 10 demonstrates in vitro activity against the protozoan parasite responsible for Human African Trypanosomiasis .
Other Applications
Propiedades
IUPAC Name |
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h1-5H,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACFASUHQGNXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274583 | |
| Record name | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |
CAS RN |
2272-40-4 | |
| Record name | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

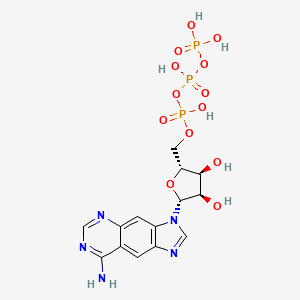
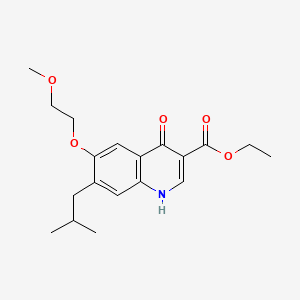
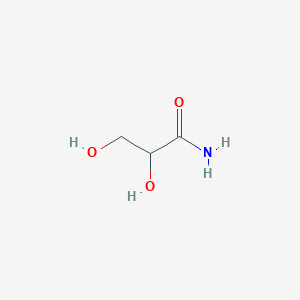
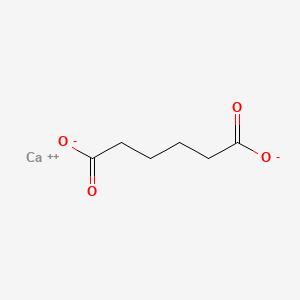
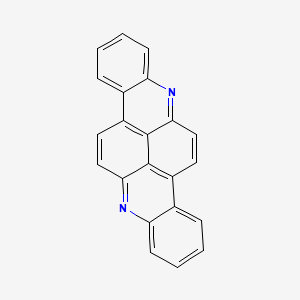
![2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218922.png)
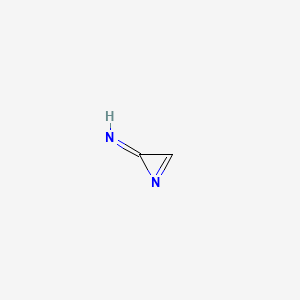
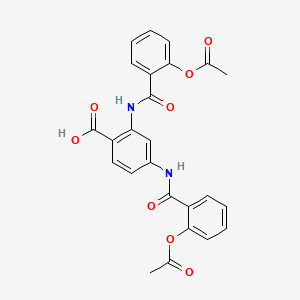
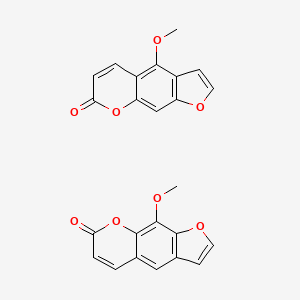
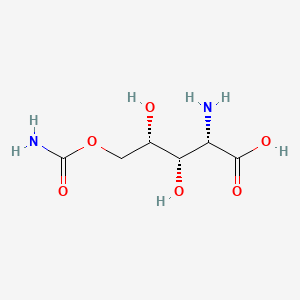
![[2-(Hexan-2-yl)-2-(11-methoxy-11-oxoundecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1218933.png)

